molecular formula C25H22N2O B14623914 N'-(2,6-diphenyl-4H-pyran-4-ylidene)-N,N-dimethylbenzene-1,4-diamine

N'-(2,6-diphenyl-4H-pyran-4-ylidene)-N,N-dimethylbenzene-1,4-diamine

Cat. No.: B14623914
M. Wt: 366.5 g/mol
InChI Key: HUKIJCVWNBVDKH-UHFFFAOYSA-N
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Description

N’-(2,6-diphenyl-4H-pyran-4-ylidene)-N,N-dimethylbenzene-1,4-diamine is a complex organic compound known for its unique structural properties It features a pyran ring substituted with phenyl groups and a benzene ring with dimethylamine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2,6-diphenyl-4H-pyran-4-ylidene)-N,N-dimethylbenzene-1,4-diamine typically involves multi-step organic reactions. One common method includes the condensation of 2,6-diphenyl-4H-pyran-4-one with N,N-dimethylbenzene-1,4-diamine under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a catalyst like hydrochloric acid to facilitate the condensation reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N’-(2,6-diphenyl-4H-pyran-4-ylidene)-N,N-dimethylbenzene-1,4-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’-(2,6-diphenyl-4H-pyran-4-ylidene)-N,N-dimethylbenzene-1,4-diamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’-(2,6-diphenyl-4H-pyran-4-ylidene)-N,N-dimethylbenzene-1,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, potentially inhibiting or modulating the activity of these targets. This interaction can lead to changes in cellular pathways and biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(2,6-diphenyl-4H-pyran-4-ylidene)-N,N-dimethylbenzene-1,4-diamine is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C25H22N2O

Molecular Weight

366.5 g/mol

IUPAC Name

4-[(2,6-diphenylpyran-4-ylidene)amino]-N,N-dimethylaniline

InChI

InChI=1S/C25H22N2O/c1-27(2)23-15-13-21(14-16-23)26-22-17-24(19-9-5-3-6-10-19)28-25(18-22)20-11-7-4-8-12-20/h3-18H,1-2H3

InChI Key

HUKIJCVWNBVDKH-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)N=C2C=C(OC(=C2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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